molecular formula C8H9F2N3 B1484156 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine CAS No. 2091503-87-4

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine

Cat. No. B1484156
CAS RN: 2091503-87-4
M. Wt: 185.17 g/mol
InChI Key: HUQFMYCLJKPFKA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.

Scientific Research Applications

Acaricide Development

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A derivative, HNPC-A188 , exhibits exceptional acaricidal activity with low toxicity to mammals . This compound is effective against Tetranychus urticae , a common mite pest, demonstrating the potential for safer and more efficient pest control solutions in agriculture.

Pesticide Resistance Management

The unique mode of action of pyrimidin-4-amine derivatives can contribute to managing pesticide resistance in agricultural pests . By providing a different mechanism of action compared to existing pesticides, these compounds can be integrated into resistance management strategies to prolong the efficacy of pest control measures.

Lipophilic Pharmacokinetic Enhancement

The introduction of fluoroalkyl sulfur groups, such as trifluoroethyl thioether, into pyrimidine derivatives can significantly improve the lipophilic pharmacokinetic properties of drug molecules . This enhancement can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles for pharmaceuticals.

Agrochemical Innovation

Pyrimidin-4-amine derivatives are at the forefront of agrochemical innovation due to their excellent biological activity and diverse applications . They offer new solutions for crop protection, addressing the challenges of evolving pest resistance and the need for sustainable agricultural practices.

Chemical Synthesis and Optimization

The chemical structure of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine allows for various substitutions and modifications, enabling the synthesis of optimized compounds with desired properties for specific applications .

Future Directions

Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.

properties

IUPAC Name

2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQFMYCLJKPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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